5-Propargylamino-ddUTP

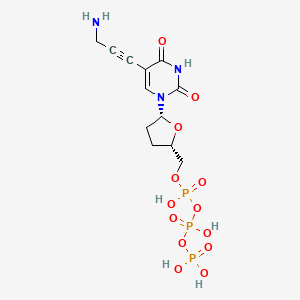

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H18N3O13P3 |

|---|---|

Poids moléculaire |

505.20 g/mol |

Nom IUPAC |

[[(2S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H18N3O13P3/c13-5-1-2-8-6-15(12(17)14-11(8)16)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+/m0/s1 |

Clé InChI |

HOYCULDIPQRPFI-VHSXEESVSA-N |

SMILES isomérique |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |

SMILES canonique |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)C#CCN |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5-Propargylamino-ddUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleotide analog that plays a crucial role in various molecular biology applications, most notably in DNA sequencing and fragment analysis. As a derivative of deoxyuridine triphosphate, it is recognized by DNA polymerases. However, its unique structure, characterized by the absence of a 3'-hydroxyl group and a propargylamino functional group at the 5-position of the pyrimidine (B1678525) ring, dictates its specific mechanism of action. This guide provides a detailed examination of its core mechanism, supported by representative experimental protocols and data to illustrate its biochemical properties and applications.

Core Mechanism of Action: Chain Termination

The primary mechanism of action of this compound is as a chain terminator of DNA synthesis. This function is conferred by the dideoxy nature of its sugar moiety.

The Role of the 2',3'-Dideoxyribose

During DNA replication, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This compound, like other dideoxynucleotides (ddNTPs), lacks this essential 3'-hydroxyl group.[1][2] Consequently, when a DNA polymerase incorporates this compound into a nascent DNA strand, no further nucleotides can be added, leading to the termination of chain elongation.[1][2]

Influence of the 5-Propargylamino Group

The propargylamino group attached to the 5-carbon of the uracil (B121893) base serves as a linker for the attachment of various molecules, most commonly fluorescent dyes (e.g., Cy3, Cy5, FAM) or other reporter groups. This functionalization is critical for its use in automated DNA sequencing and other fluorescence-based detection methods.

From a mechanistic standpoint, the presence of this bulky group at the 5-position can influence the nucleotide's interaction with the DNA polymerase. While many polymerases tolerate modifications at this position, the efficiency of incorporation can be affected.[3][4] The specific polymerase used is a critical factor, with some polymerases, such as those from the Family B (e.g., Vent, Pfu) and certain engineered Family A polymerases (e.g., KlenTaq, Taq mutants), demonstrating a higher tolerance for incorporating modified nucleotides.[3][4] The propargylamino group provides a site for further chemical modification without abolishing its ability to be incorporated by certain DNA polymerases.

Data Presentation: Representative Kinetic Data

While specific kinetic data for this compound is not extensively available in the public domain, we can present representative data based on studies of similar nucleotide analogs, such as ddCTP, with Family B DNA polymerases like Vent.[5] This table illustrates the typical parameters measured in a steady-state kinetic analysis. The efficiency of incorporation is a key determinant of a nucleotide analog's utility in molecular biology applications.

| Nucleotide | DNA Polymerase | Km (µM) | kcat (s-1) | Incorporation Efficiency (kcat/Km) (µM-1s-1) |

| dUTP (natural) | Vent (exo-) | ~5 | ~50 | ~10 |

| This compound | Vent (exo-) | ~30-50 | ~0.1-0.5 | ~0.002-0.017 |

| ddUTP (unmodified) | Vent (exo-) | ~37 | ~0.13 | ~0.0035 |

Note: The values for this compound are hypothetical and extrapolated from data on ddCTP incorporation by Vent DNA polymerase for illustrative purposes.[5] The actual values would need to be determined experimentally.

Experimental Protocols: Single-Nucleotide Incorporation Assay

The following is a representative protocol for a single-nucleotide incorporation assay to determine the steady-state kinetic parameters of this compound incorporation by a DNA polymerase. This protocol is based on established methods for analyzing polymerase activity with modified nucleotides.

Materials

-

DNA Polymerase (e.g., Vent (exo-), Deep Vent (exo-), or a Taq mutant)

-

This compound and corresponding natural dUTP

-

Primer (fluorescently labeled, e.g., with 5'-FAM)

-

DNA template with a known sequence

-

Reaction Buffer (specific to the polymerase)

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE Buffer

Primer/Template Annealing

-

Mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to facilitate annealing.

Polymerase Reaction

-

Prepare serial dilutions of this compound and the natural dUTP.

-

In separate reaction tubes, combine the annealed primer/template, DNA polymerase, and reaction buffer.

-

Initiate the reaction by adding the varying concentrations of either this compound or dUTP.

-

Incubate the reactions at the optimal temperature for the polymerase for a predetermined time course (e.g., 1, 2, 5, 10 minutes).

-

Terminate the reactions by adding an equal volume of stop solution.

Gel Electrophoresis and Data Analysis

-

Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until sufficient separation of the unextended primer and the +1 incorporation product is achieved.

-

Visualize the bands using a fluorescence imager.

-

Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

-

Calculate the percentage of product formation for each time point and nucleotide concentration.

-

Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat can be derived).

Logical Relationships in Kinetic Analysis

The determination of the kinetic parameters for a nucleotide analog like this compound involves a logical progression from experimental observation to the calculation of efficiency. This process allows for a quantitative comparison of how effectively a polymerase utilizes the modified substrate compared to its natural counterpart.

Conclusion

The mechanism of action of this compound is fundamentally that of a chain terminator, a property endowed by its 2',3'-dideoxyribose structure. The 5-propargylamino modification provides a crucial site for the attachment of reporter molecules, enabling its widespread use in modern molecular biology techniques. While the efficiency of its incorporation is dependent on the specific DNA polymerase used, its ability to be recognized and incorporated makes it an invaluable tool for DNA sequencing and fragment analysis. The representative data and protocols provided in this guide serve as a framework for understanding and experimentally characterizing the biochemical behavior of this and other modified nucleotide analogs.

References

- 1. Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Propargylamino-ddUTP: A Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified dideoxynucleotide that serves as a critical tool in molecular biology, primarily for the analysis of genetic variation. Its unique structure, combining a chain-terminating dideoxyribose sugar with a propargylamino linker at the 5-position of the uracil (B121893) base, enables its use in highly specific and sensitive assays. The terminal alkyne group of the propargylamino linker provides a versatile handle for the attachment of a wide array of reporter molecules, most commonly fluorophores, through a robust and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction.

This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in Single-Base Extension (SBE) for Single Nucleotide Polymorphism (SNP) genotyping and its use in terminal deoxynucleotidyl transferase (TdT)-mediated DNA labeling.

Core Concepts and Distinction from Similar Molecules

The key to understanding the utility of this compound lies in its dideoxy nature. Unlike a standard deoxynucleotide (dNTP) or even a modified nucleoside like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), this compound lacks a hydroxyl group at the 3' position of the sugar ring. This absence of a 3'-OH group means that once a DNA polymerase incorporates it into a growing DNA strand, no further nucleotides can be added, leading to chain termination.

It is crucial to distinguish this compound from EdU, another alkyne-modified nucleoside. While both can be detected via click chemistry, their applications are fundamentally different:

-

This compound: A dideoxynucleotide that terminates DNA synthesis. Its primary use is in applications that require the identification of a single base at a specific position, such as SNP genotyping.

-

EdU (5-ethynyl-2'-deoxyuridine): A deoxynucleoside that does not terminate DNA synthesis. It is incorporated into newly synthesized DNA during replication and is a powerful tool for measuring cell proliferation.[1][2][3][4]

Primary Application: Single-Base Extension (SBE) for SNP Genotyping

The most prominent application of this compound is in Single-Base Extension (SBE) assays, often referred to as "minisequencing," for the targeted genotyping of Single Nucleotide Polymorphisms (SNPs).[5][6][7] SBE is a highly accurate and reliable method for determining the genotype at a specific locus.[6][8] The principle of the assay is to extend a primer that anneals to the DNA template immediately adjacent to the SNP of interest by a single, fluorescently labeled dideoxynucleotide triphosphate (ddNTP).[6][9][10] The color of the incorporated fluorophore then reveals the identity of the nucleotide at the SNP site.

The SNaPshot® Multiplex System is a widely used commercial kit that employs the SBE principle for multiplexed SNP genotyping.[8][11][12][13]

Experimental Workflow

The SBE assay involves three main steps:

-

Target Amplification: The region of DNA containing the SNP is amplified, typically by Polymerase Chain Reaction (PCR).

-

PCR Product Cleanup: Unincorporated dNTPs and PCR primers from the initial amplification are removed. This is a critical step to prevent interference in the subsequent extension reaction. This is commonly achieved by enzymatic treatment with Exonuclease I (Exo I) to degrade single-stranded primers and Shrimp Alkaline Phosphatase (SAP) to dephosphorylate remaining dNTPs.[11][12]

-

Single-Base Extension Reaction: A genotyping primer, designed to hybridize to the template DNA immediately upstream of the SNP, is extended by a DNA polymerase using a mixture of four fluorescently labeled ddNTPs (e.g., ddATP, ddGTP, ddCTP, and a fluorescently labeled this compound for thymine (B56734) detection).[11][13]

-

Detection: The extended, fluorescently labeled product is detected, typically by capillary electrophoresis, which separates the products by size and identifies the incorporated fluorophore.[13]

Below is a diagram illustrating the Single-Base Extension workflow.

The core of the SBE reaction is depicted in the following diagram, illustrating how the genotype is determined.

Experimental Protocol: Generic SBE Reaction

This protocol is a generalized procedure based on common SBE and SNaPshot® methodologies.[11][12][13][14] Researchers should optimize conditions for their specific targets and equipment.

1. PCR Amplification

-

Set up a standard PCR reaction to amplify the DNA segment containing the SNP of interest. Primer design is crucial and should aim for amplicons typically between 100-500 bp.

2. PCR Product Cleanup

-

To 5 µL of PCR product, add 2 µL of an enzymatic cleanup mix (e.g., ExoSAP-IT™ or a mix of 1 U Shrimp Alkaline Phosphatase and 1 U Exonuclease I).

-

Incubate at 37°C for 60 minutes.

-

Inactivate the enzymes by heating to 75-80°C for 15 minutes.

3. Single-Base Extension (SBE) Reaction

-

Prepare the SBE reaction mix. For a 10 µL final volume:

-

Purified PCR product: 3 µL

-

SBE Reaction Premix (containing DNA polymerase, buffer, and fluorescently labeled ddNTPs, including this compound): 5 µL

-

Genotyping Primer (1 µM): 1 µL

-

Nuclease-free water: 1 µL

-

-

Perform thermal cycling: 25-35 cycles of:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50-55°C for 5 seconds

-

Extension: 60°C for 30 seconds

-

4. Post-Extension Cleanup

-

To remove unincorporated fluorescent ddNTPs, add 1 U of Shrimp Alkaline Phosphatase (SAP) to the completed SBE reaction.

-

Incubate at 37°C for 60 minutes, followed by enzyme inactivation at 75°C for 15 minutes.

5. Capillary Electrophoresis

-

Mix 0.5-1.0 µL of the final product with formamide (B127407) and a size standard (e.g., GeneScan™-120 LIZ™).[13][14]

-

Denature at 95°C for 5 minutes and immediately chill on ice.

-

Analyze on a capillary electrophoresis instrument (e.g., ABI PRISM® 3130 Genetic Analyzer).[13]

Quantitative Data

Table 1: Physical and Spectroscopic Properties of Fluorescently Labeled this compound Derivatives

| Fluorophore | Excitation (λexc, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, L·mmol-1·cm-1) | Molecular Weight ( g/mol , free acid) | Reference |

| 6-FAM | 492 | 517 | 83.0 | 863.51 | [15] |

| Cy5 | 649 | 670 | 250.0 | 1144.00 | [16] |

| ATTO-495 | 498 | 526 | 80.0 | 838.63 | [17] |

| ATTO-633 | 630 | 651 | 130.0 | 1038.92 | [18] |

Data sourced from Jena Bioscience product datasheets.

Table 2: Typical Reaction Component Concentrations for SBE

| Component | Typical Concentration | Notes |

| DNA Template (Purified PCR Product) | 5-20 ng | Amount depends on amplicon size and complexity. |

| Genotyping Primer | 0.1 - 1.0 µM | Optimal concentration should be determined empirically. |

| Fluorescent ddNTPs | Varies by kit | Provided in a ready-to-use mix in commercial kits like SNaPshot®. |

| DNA Polymerase | Varies by kit | Typically a thermostable polymerase optimized for ddNTP incorporation (e.g., AmpliTaq® DNA Polymerase, FS).[14] |

Secondary Application: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This compound can also be used for the template-independent labeling of the 3'-ends of DNA fragments using Terminal Deoxynucleotidyl Transferase (TdT). TdT is a unique DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules without requiring a template.[19]

This method is particularly useful for:

-

Generating probes for microarrays.

-

Labeling oligonucleotides for various downstream applications.

-

Use in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays for detecting DNA fragmentation associated with apoptosis, although this more commonly uses dUTP derivatives.

Experimental Workflow for TdT Labeling

The workflow for TdT labeling is simpler than SBE and consists of a single enzymatic reaction followed by purification.

Experimental Protocol: Generic TdT Labeling

1. Reaction Setup

-

Prepare the labeling reaction mix in a final volume of 50 µL:

-

Linear DNA (10 pmol of 3' ends): x µL

-

5X TdT Reaction Buffer: 10 µL

-

This compound (labeled or unlabeled, 1 mM): 1 µL

-

Terminal Deoxynucleotidyl Transferase (TdT, ~20 U): 1 µL

-

Nuclease-free water: to 50 µL

-

2. Incubation

-

Incubate the reaction at 37°C for 60 minutes.

3. Reaction Termination and Cleanup

-

Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating at 70°C for 10 minutes.

-

Purify the labeled DNA from unincorporated ddUTP using a spin column or ethanol (B145695) precipitation.

Conclusion

This compound is a specialized but powerful reagent for molecular biologists. Its chain-terminating property makes it an ideal substrate for DNA polymerases in Single-Base Extension assays, enabling highly accurate and high-throughput SNP genotyping. The integral propargylamino linker allows for the straightforward attachment of fluorescent dyes, facilitating detection in these sensitive assays. While it also finds use in TdT-mediated 3'-end labeling, its primary impact lies in the field of genetic analysis and diagnostics. A clear understanding of its function as a chain terminator is essential for its proper application and distinguishes it from non-terminating nucleoside analogs used in other assays like cell proliferation studies.

References

- 1. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Variation Detection and Genotyping Using Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Nucleotide Primer Extension Assay for Detection and Sequence Typing of “Dehalococcoides” spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SNP Genotyping by Single Base extension (SBE) - Jena Bioscience [jenabioscience.com]

- 6. A Novel SNPs Detection Method Based on Gold Magnetic Nanoparticles Array and Single Base Extension [thno.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. Multiplex SNaPshot Assay-Based SNP Analysis for Disease Panel - CD Genomics [cd-genomics.com]

- 12. SNaPshot Multiplex System for SNP Genotyping - CD Genomics [cd-genomics.com]

- 13. Single PCR Multiplex SNaPshot Reaction for Detection of Eleven Blood Group Nucleotide Polymorphisms: Optimization, Validation, and One Year of Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]

- 16. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]

- 17. This compound-ATTO-495, this compound - Jena Bioscience [jenabioscience.com]

- 18. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]

- 19. ipo.lbl.gov [ipo.lbl.gov]

5-Propargylamino-ddUTP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleoside triphosphate with significant applications in molecular biology, diagnostics, and drug development. This document details its chemical structure, physicochemical properties, and key applications, including detailed experimental protocols and workflow visualizations.

Core Structure and Physicochemical Properties

This compound is a derivative of 2',3'-dideoxyuridine (B1630288) triphosphate (ddUTP). The core structure features a propargylamino group attached to the C5 position of the pyrimidine (B1678525) ring. This modification introduces a terminal alkyne group, which is a key functional handle for various biochemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 2',3'-dideoxyribose moiety lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator in DNA synthesis.

The structural and physical properties of the unlabeled this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₃O₁₃P₃ |

| Molecular Weight | 505.21 g/mol |

| CAS Number | 114748-59-3 |

| Storage Conditions | Store at -20°C, protected from light. |

| Solubility | Soluble in water and aqueous buffers. |

Fluorescently Labeled this compound Derivatives

The terminal alkyne of this compound allows for its conjugation to a wide array of reporter molecules, including fluorescent dyes. These fluorescent derivatives are extensively used in various molecular biology applications. The properties of several commercially available fluorescently labeled this compound analogs are detailed below.

| Derivative | Molecular Formula (Free Acid) | Molecular Weight ( g/mol ) | λexc (nm) | λem (nm) | ε (L·mmol⁻¹·cm⁻¹) |

| This compound-Cy5 | C₄₅H₅₆N₅O₂₀P₃S₂[1] | 1144.00[1] | 649[1] | 670[1] | 250.0[1] |

| This compound-ATTO-633 | C₄₇H₅₇N₆O₁₅P₃[2] | 1038.92[2] | 630[2] | 651[2] | 130.0[2] |

| This compound-6-FAM | C₃₃H₂₈N₃O₁₉P₃[3] | 863.51[3] | 492[3] | 517[3] | 83.0[3] |

| This compound-5-FAM | C₃₃H₂₈N₃O₁₉P₃ | 863.51 | 492 | 517 | 83.0 |

| This compound-6-ROX | C₄₅H₄₆N₅O₁₇P₃[4] | 1021.80[4] | 575[4] | 600[4] | 82.0[4] |

| This compound-ATTO-594 | C₅₃H₆₃N₆O₂₂P₃S₂[5] | 1293.15[5] | 603[5] | 626[5] | 120.0[5] |

| This compound-ATTO-590 | C₄₉H₅₄N₅O₁₇P₃[6] | 1077.91[6] | 593[6] | 622[6] | 120.0[6] |

| This compound-ATTO-540Q | C₁₂H₁₈N₃O₁₃P₃ - ATTO 540Q[7] | 1045.20[7] | 543[7] | N/A | 105.0[7] |

| This compound-ATTO-680 | C₃₉H₄₇N₆O₁₈P₃S[8] | 1012.81[8] | 681[8] | 698[8] | 125.0[8] |

Key Applications and Experimental Protocols

This compound and its derivatives are versatile tools in molecular biology. Key applications include the detection of apoptosis through the TUNEL assay, bio-orthogonal labeling via click chemistry, DNA sequencing, and microarray analysis.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[9] The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA breaks.[2][3]

This protocol is a generalized procedure for staining cells in suspension.

-

Cell Fixation:

-

Harvest cells and wash twice with Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

-

Wash cells with PBS.

-

-

Permeabilization:

-

Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.

-

-

Labeling Reaction:

-

Wash cells twice with PBS.

-

Resuspend the cell pellet in a labeling solution containing TdT enzyme and a fluorescently labeled this compound derivative (e.g., -6-FAM).

-

The reaction buffer typically includes a cacodylate buffer, CoCl₂, and the TdT enzyme.

-

Incubate for 60 minutes at 37°C in a humidified incubator, protected from light.

-

-

Washing and Analysis:

-

Wash cells twice with PBS.

-

Resuspend the final cell pellet in PBS.

-

Analyze the samples by flow cytometry or fluorescence microscopy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Parallel Genotyping of Human SNPs Using Generic High-density Oligonucleotide Tag Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]

- 5. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]

- 6. protocols.io [protocols.io]

- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]

- 8. Analysis of oligonucleotide microarrays by 3' end labeling using fluorescent nucleotides and terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mun.ca [mun.ca]

An In-depth Technical Guide to 5-Propargylamino-ddUTP: A Versatile Tool for Molecular Biology

Introduction

5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) is a modified nucleoside triphosphate that has become an invaluable tool for researchers in molecular biology, genomics, and drug development. Its unique structure combines two key features: a 2',3'-dideoxyribose moiety that acts as a chain terminator for DNA polymerases, and a 5-propargylamino group, which provides a reactive alkyne handle for bioorthogonal conjugation via "click chemistry."

This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key applications, and detailed experimental protocols.

Chemical Properties and Synthesis

Structure: this compound consists of a uracil (B121893) base modified at the C5 position with a propargylamino linker, attached to a 2',3'-dideoxyribose sugar and a triphosphate group at the 5' position. The absence of the 3'-hydroxyl group is critical for its function as a DNA chain terminator.

Synthesis: The synthesis of this compound is a multi-step process. A common strategy involves starting with 2'-deoxyuridine. The process includes the formation of a 2',3'-dideoxy-5-iodouridine (B1580725) intermediate. This intermediate then undergoes a Sonogashira coupling reaction with a protected propargylamine (B41283) (such as N-tritylpropargylamine) to introduce the alkyne functionality at the C5 position of the uracil base. Subsequent deprotection and enzymatic or chemical phosphorylation of the 5'-hydroxyl group yields the final this compound.

Mechanism of Action and Enzymatic Incorporation

This compound is recognized as a substrate by various DNA polymerases, including Terminal deoxynucleotidyl Transferase (TdT), Taq polymerase, and exonuclease-deficient polymerases like Vent (exo-) and KOD Dash.[1][2]

During DNA synthesis, the polymerase incorporates the this compound opposite a template adenine. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation. This property is fundamental to its application in techniques such as Sanger sequencing and single-nucleotide polymorphism (SNP) genotyping.

Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, can also efficiently incorporate this compound at the 3' end of a DNA strand.[3][4] This is particularly useful for 3'-end labeling of oligonucleotides.

Key Applications

The dual functionality of this compound as a chain terminator and a platform for click chemistry makes it a versatile reagent for a range of applications.

Single Nucleotide Polymorphism (SNP) Genotyping

A primary application of this compound is in single-base extension (SBE) assays for SNP genotyping, often in a microarray format.[5] In this method, a primer is designed to anneal to the DNA template immediately upstream of the SNP site. In the presence of a DNA polymerase and a mixture of dideoxynucleoside triphosphates (ddNTPs), including a fluorescently labeled or clickable this compound, the primer is extended by a single base corresponding to the SNP allele. The identity of the incorporated nucleotide, and thus the SNP, is determined by detecting the specific label.

Click Chemistry and Bioconjugation

The terminal alkyne of the propargylamino group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the highly efficient and specific covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the incorporated this compound. This post-labeling approach offers flexibility and avoids the potential steric hindrance that can be associated with the enzymatic incorporation of bulky dye-labeled nucleotides.

Data Presentation: Properties of Labeled this compound Analogs

A variety of this compound analogs pre-labeled with fluorescent dyes are commercially available. The following tables summarize their key quantitative properties.

| Labeled Nucleotide | Molecular Formula (Free Acid) | Molecular Weight ( g/mol ) | Purity (HPLC) | Spectroscopic Properties (λexc / λem / ε) |

| This compound-Cy5 | C45H56N5O20P3S2 | 1144.00 | ≥ 95 % | 649 nm / 670 nm / 250.0 L mmol-1 cm-1 |

| This compound-ATTO-633 | C47H57N6O15P3 | 1038.92 | ≥ 95 % | 630 nm / 651 nm / 130.0 L mmol-1 cm-1 |

| This compound-6-ROX | C45H46N5O17P3 | 1021.80 | ≥ 95 % | 575 nm / 600 nm / 82.0 L mmol-1 cm-1 |

| This compound-ATTO-594 | C53H63N6O22P3S2 | 1293.15 | ≥ 95 % | 603 nm / 626 nm / 120.0 L mmol-1 cm-1 |

| This compound-6-FAM | C33H28N3O19P3 | 863.51 | ≥ 95 % | 492 nm / 517 nm / 83.0 L mmol-1 cm-1 |

| This compound-5-FAM | C33H28N3O19P3 | 863.51 | ≥ 95 % | 492 nm / 517 nm / 83.0 L mmol-1 cm-1 |

| This compound-ATTO-565 | C43H46N5O17P3 | 997.78 | ≥ 95 % | 564 nm / 590 nm / 120.0 L mmol-1 cm-1 |

| This compound-ATTO-590 | C49H54N5O17P3 | 1077.91 | ≥ 95 % | 593 nm / 622 nm / 120.0 L mmol-1 cm-1 |

| This compound-ATTO-655 | C39H49N6O18P3S | 1014.83 | ≥ 95 % | 663 nm / 680 nm / 125.0 L mmol-1 cm-1 |

| Labeled Nucleotide | Form | Concentration | pH | Storage | Shelf Life |

| This compound-Cy5 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-ATTO-633 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-6-ROX | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-ATTO-594 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-6-FAM | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-5-FAM | Solution in water | 0.50 - 0.55 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-ATTO-565 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-ATTO-590 | Solution in water | 0.50 - 0.55 mM | 7.5 ±0.5 | -20 °C | 12 months |

| This compound-ATTO-655 | Solution in water | 1.0 - 1.1 mM | 7.5 ±0.5 | -20 °C | 12 months |

Experimental Protocols

Protocol 1: Single-Base Extension for SNP Genotyping

This protocol provides a general framework for an SBE reaction using this compound. Optimization may be required depending on the DNA polymerase, template, and primer sequences.

Materials:

-

DNA template containing the SNP of interest

-

SBE primer (anneals adjacent to the SNP)

-

Thermostable DNA polymerase (e.g., Taq, Vent (exo-))

-

10x Polymerase Reaction Buffer

-

This compound and the other three ddNTPs

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

-

2 µL of 10x Polymerase Reaction Buffer

-

1 µL of DNA template (10-50 ng)

-

1 µL of SBE primer (1 µM)

-

1 µL of ddNTP mix (containing this compound and the other three ddNTPs at an optimized concentration, typically in the µM range)

-

0.5 µL of DNA polymerase (1-2 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Thermocycling: Perform the reaction in a thermocycler with the following program:

-

Initial Denaturation: 95°C for 2 minutes

-

30-40 Cycles:

-

Denaturation: 95°C for 20 seconds

-

Annealing: 50-60°C for 30 seconds (optimize for your primer)

-

Extension: 72°C for 30 seconds

-

-

Final Hold: 4°C

-

-

Post-Reaction Cleanup: (Optional but recommended) Purify the extended primers to remove unincorporated ddNTPs using a suitable method (e.g., ethanol (B145695) precipitation, spin column purification).

-

Downstream Analysis: The alkyne-modified SBE product is now ready for the click chemistry labeling step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of the alkyne-modified SBE product with an azide-functionalized fluorescent dye.

Materials:

-

Purified alkyne-modified SBE product

-

Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Phosphate-buffered saline (PBS) or Tris buffer

-

Nuclease-free water

Procedure:

-

Prepare Click Chemistry Reagents:

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.

-

THPTA/TBTA Ligand: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO/t-BuOH (for TBTA).

-

Azide-Dye: Prepare a 2.5 mM stock solution in DMSO or water.

-

-

Reaction Setup: In a microfuge tube, combine the following in order:

-

Purified alkyne-modified SBE product in 90 µL of PBS or Tris buffer.

-

20 µL of 2.5 mM azide-dye solution.

-

10 µL of 100 mM THPTA/TBTA solution. Vortex briefly.

-

10 µL of 20 mM CuSO4 solution. Vortex briefly.

-

-

Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the mixture. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purification: Purify the labeled DNA product to remove excess dye and reaction components using ethanol precipitation or a suitable purification column.

-

Analysis: The fluorescently labeled DNA is now ready for detection on a microarray scanner or other fluorescence-based detection platform.

Visualizations

Experimental Workflow: SNP Genotyping using this compound

Caption: Workflow for SNP genotyping using this compound.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. Synthesis of oligonucleotides with 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues and their reactivity in single-nucleotide steps of chemical replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of oligonucleotides containing an aliphatic amino group at the 5' terminus: synthesis of fluorescent DNA primers for use in DNA sequence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5'(3')-O-amino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Propargylamino-ddUTP: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a versatile modified nucleotide critical for a range of molecular biology applications. This document details its core properties, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential workflows.

Introduction to this compound

This compound is a synthetic analog of the natural deoxynucleotide, deoxyuridine triphosphate (dUTP). It is characterized by two key modifications: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, which makes it a chain terminator in DNA synthesis, and the presence of a propargylamino group attached to the 5-position of the uracil (B121893) base. This terminal alkyne group is the cornerstone of its utility, enabling covalent modification through a highly efficient and specific reaction known as "click chemistry".[1]

The primary applications of this compound lie in the labeling and analysis of nucleic acids.[2] Its ability to be incorporated by DNA polymerases and terminal deoxynucleotidyl transferase (TdT) allows for the introduction of a reactive handle at the 3'-terminus of DNA strands.[3][4] This "clickable" alkyne group can then be conjugated to a wide variety of reporter molecules, such as fluorescent dyes, quenchers, or biotin, for use in DNA sequencing, single nucleotide polymorphism (SNP) analysis, microarray analysis, and other detection methods.[5][6][7]

Core Properties and Specifications

This compound is commercially available, often conjugated to various fluorescent dyes. The tables below summarize the key physical and spectroscopic properties of the core molecule and some of its commonly used dye-labeled derivatives.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Compound | Molecular Formula (Free Acid) | Molecular Weight ( g/mol , Free Acid) | Purity (HPLC) | Form | Concentration |

| This compound | C₁₂H₁₈N₃O₁₃P₃ | 513.20 | ≥ 95% | Solution in water | 100 mM |

| This compound-Cy5 | C₄₅H₅₆N₅O₂₀P₃S₂ | 1144.00 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |

| This compound-6-FAM | C₃₃H₂₈N₃O₁₉P₃ | 863.51 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |

| This compound-ATTO-633 | C₄₇H₅₇N₆O₁₅P₃ | 1038.92 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |

| This compound-ATTO-594 | C₅₃H₆₃N₆O₂₂P₃S₂ | 1293.15 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |

| This compound-ATTO-565 | C₄₃H₄₆N₅O₁₇P₃ | 997.78 | ≥ 95% | Solution in water | 1.0 - 1.1 mM |

Table 2: Spectroscopic Properties of Dye-Labeled this compound Derivatives

| Fluorophore | Excitation Wavelength (λexc, nm) | Emission Wavelength (λem, nm) | Molar Extinction Coefficient (ε, L·mmol⁻¹·cm⁻¹) |

| Cy5 | 649 | 670 | 250.0 |

| 6-FAM | 492 | 517 | 83.0 |

| ATTO-633 | 630 | 651 | 130.0 |

| ATTO-594 | 603 | 626 | 120.0 |

| ATTO-565 | 564 | 590 | 120.0 |

Key Applications and Experimental Protocols

3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[8] By using this compound as a substrate, a single, clickable nucleotide can be added to the 3'-end of a DNA strand, as the absence of the 3'-hydroxyl group prevents further elongation.

This protocol is a general guideline and may require optimization depending on the specific DNA substrate and downstream application.

Materials:

-

DNA sample with a free 3'-OH terminus (e.g., oligonucleotides, restriction fragments)

-

This compound (1 mM stock solution)

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)

-

Nuclease-free water

-

EDTA (0.5 M) for reaction termination

-

Purification system (e.g., spin column, ethanol (B145695) precipitation)

Procedure:

-

Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. For multiple reactions, prepare a master mix.

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| 5X TdT Reaction Buffer | 4 µL | 1X |

| DNA Substrate | Variable (e.g., 10 pmol) | 0.5 µM |

| This compound (1 mM) | 1 µL | 50 µM |

| TdT (20 U/µL) | 1 µL | 1 U/µL |

| Nuclease-free Water | Up to 20 µL | - |

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.

-

Purification: Purify the alkyne-modified DNA from unincorporated this compound and enzymes using a suitable method.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

The propargylamino group on the incorporated ddUTP serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9] This reaction forms a stable triazole linkage between the alkyne-modified DNA and an azide-containing molecule of interest (e.g., a fluorescent dye).

This protocol is adapted for labeling alkyne-modified oligonucleotides.

Materials:

-

Alkyne-modified DNA (from section 3.1)

-

Azide-labeled molecule (e.g., fluorescent dye azide, 10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (B8700270) (freshly prepared, 100 mM in water)

-

DMSO

-

Nuclease-free water

-

Purification system (e.g., ethanol precipitation, spin column)

Procedure:

-

Prepare Reagents:

-

Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ in water and a 50 mM solution of THPTA in water. Just before use, mix 1 part CuSO₄ solution with 5 parts THPTA solution.

-

Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following:

| Component | Volume (for a 50 µL reaction) | Final Concentration |

| Alkyne-modified DNA | Variable (e.g., 1 nmol) | 20 µM |

| Azide-labeled molecule (10 mM) | 1 µL | 200 µM (10x excess) |

| Copper/Ligand Solution | 5 µL | 1 mM Cu²⁺ / 5 mM THPTA |

| Sodium Ascorbate (100 mM) | 5 µL | 10 mM |

| Nuclease-free Water/DMSO | Up to 50 µL | (DMSO not to exceed 50%) |

-

Reaction: Vortex the mixture briefly. Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.

-

Purification: Purify the labeled DNA to remove excess reagents. Ethanol precipitation is a common method.

Application in DNA Sequencing

In Sanger sequencing, dye-labeled dideoxynucleotides are used to terminate DNA synthesis at specific bases.[10] this compound, when conjugated to a fluorescent dye, can serve as such a terminator. The propargylamino linker has been shown to be compatible with DNA polymerases used in sequencing, leading to improved peak evenness in sequencing electropherograms compared to earlier linker chemistries.[3][11]

Table 3: DNA Polymerase Incorporation Efficiency of Modified Nucleotides

| DNA Polymerase | Modified Nucleotide | Relative Incorporation Efficiency | Reference |

| Taq Polymerase | dUTP | ~71% (compared to TTP) | [12] |

| Vent(R) exo- | Various dye-labeled dNTPs | Varies with dye and base | [13] |

| Pfu Polymerase (mutant) | Cy5-dCTP | High-density incorporation | |

| Thermo Sequenase™ II | Charge-modified dye-terminators | Poor, improved with mutant polymerase | [5] |

Note: Specific quantitative data for the incorporation efficiency of this compound by various polymerases is not extensively published in a comparative format. The efficiency is known to be influenced by the polymerase, the linker, and the attached dye.

Application in Microarray Analysis

In microarray experiments, DNA probes are immobilized on a solid surface.[14] Labeled target DNA or RNA from a sample is then hybridized to these probes. This compound can be used to label the probes themselves during synthesis or to label the target nucleic acids. For instance, oligonucleotides synthesized with a 5'-alkyne modification can be spotted onto an azide-functionalized slide, or 3'-end labeling with this compound followed by click chemistry can be used to attach fluorescent dyes for detection.[7]

Conclusion

This compound is a powerful tool for the enzymatic labeling of DNA. Its dual functionality as a chain terminator and a platform for click chemistry conjugation makes it indispensable for a wide array of applications in genomics and molecular diagnostics. The ability to attach a diverse range of reporter molecules with high efficiency and specificity provides researchers with the flexibility to design highly sensitive and customized assays for DNA analysis. As technologies for nucleic acid detection and sequencing continue to evolve, the utility of versatile building blocks like this compound is set to expand further.

References

- 1. primo.lib.umn.edu [primo.lib.umn.edu]

- 2. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Single nucleotide polymorphism genotyping: biochemistry, protocol, cost and throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Nucleotide Polymorphism ( SNP ) Genotyping Techniques — An Overview | Semantic Scholar [semanticscholar.org]

- 7. Analysis of oligonucleotide microarrays by 3' end labeling using fluorescent nucleotides and terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. salic.med.harvard.edu [salic.med.harvard.edu]

- 11. New dye-labeled terminators for improved DNA sequencing patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Fluorescent Properties of 5-Propargylamino-ddUTP Labeled Dyes: An In-depth Technical Guide

This guide provides a comprehensive overview of the fluorescent properties of commonly used dyes conjugated to 5-Propargylamino-ddUTP. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled nucleotides for a variety of molecular biology applications, including DNA sequencing, fragment analysis, and cellular imaging. This document details the spectroscopic characteristics of these conjugates, provides standardized experimental protocols for their enzymatic incorporation and fluorescent labeling, and outlines the key experimental workflows.

Introduction

This compound is a modified dideoxyuridine triphosphate that contains a terminal alkyne group. This functional group allows for the covalent attachment of a wide array of azide-modified fluorescent dyes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction commonly known as "click chemistry". The incorporation of this modified nucleotide at the 3'-end of a DNA strand is catalyzed by Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. This two-step process enables the precise labeling of DNA with a diverse palette of fluorophores, facilitating multiplexed detection and analysis.

Quantitative Data on Fluorescent Properties

The selection of a fluorescent dye is critical for the success of an experiment and is largely dictated by its photophysical properties. The following tables summarize the key spectroscopic characteristics of several common fluorescent dyes conjugated to this compound.

Table 1: Spectroscopic Properties of this compound Labeled Dyes

| Dye Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| This compound-Cy5 | 649 | 670 | 250,000 |

| This compound-ATTO-495 | 498 | 526 | 80,000 |

| This compound-ATTO-550 | 554 | 576 | 120,000 |

| This compound-ATTO-590 | 593 | 622 | 120,000 |

| This compound-ATTO-594 | 603 | 626 | 120,000 |

| This compound-ATTO-Rho101 | 587 | 609 | 120,000 |

Data sourced from Jena Bioscience product datasheets.

Table 2: Fluorescence Quantum Yields of Azide-Modified Dyes

| Dye (Azide Form) | Fluorescence Quantum Yield (Φ) |

| Cyanine5 azide (B81097) | 0.2[1] - 0.27[2] |

| ATTO-495 azide | 0.2[3][4] |

| ATTO-550 azide | High (not specified)[5] |

| ATTO-590 azide | 0.8[6][7] |

| ATTO-594 azide | High (not specified)[8][9] |

| ATTO-Rho101 azide | 0.8[10][11] |

Note: The quantum yields listed above are for the free azide-modified dyes and may vary upon conjugation to this compound and incorporation into DNA.

Experimental Protocols

The successful labeling of DNA with this compound-dye conjugates involves two key experimental stages: the enzymatic incorporation of the modified nucleotide and the subsequent click chemistry reaction.

Protocol for 3'-End Labeling of DNA with this compound using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the template-independent addition of a single this compound to the 3'-hydroxyl terminus of a DNA molecule.

Materials:

-

DNA template (single-stranded or double-stranded with a 3'-overhang)

-

This compound

-

Terminal deoxynucleotidyl Transferase (TdT)

-

TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation like CoCl₂)

-

Nuclease-free water

-

EDTA (for reaction termination)

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

-

DNA template (10-20 pmol)

-

TdT Reaction Buffer (to 1X final concentration)

-

This compound (1-10 µM final concentration)

-

Terminal deoxynucleotidyl Transferase (10-20 units)

-

Nuclease-free water to a final volume of 20-50 µL.

-

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.

-

Purification: Purify the alkyne-modified DNA from unincorporated this compound using a suitable method such as a spin column, ethanol (B145695) precipitation, or gel electrophoresis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol outlines the "click chemistry" reaction to attach an azide-modified fluorescent dye to the alkyne-modified DNA.

Materials:

-

Alkyne-modified DNA (from section 3.1)

-

Azide-modified fluorescent dye (e.g., Cy5-azide, ATTO-dye-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

DMSO (for dissolving the dye)

-

Buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or PBS)

-

Nuclease-free water

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-modified fluorescent dye in anhydrous DMSO.

-

Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO/water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in nuclease-free water. This solution should be freshly prepared.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified DNA (1-5 µM final concentration) in buffer.

-

Azide-modified fluorescent dye stock solution (to a final concentration of 25-100 µM).

-

Copper(I)-stabilizing ligand stock solution (to a final concentration that is 5 times the copper concentration).

-

CuSO₄ stock solution (to a final concentration of 50-100 µM).

-

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the fluorescently labeled DNA from excess dye and reaction components using a suitable method, such as a desalting spin column, ethanol precipitation, or HPLC.

Experimental Workflow and Signaling Pathways

The use of this compound labeled dyes is primarily a tool for molecular biology research rather than a direct participant in cellular signaling pathways. The logical flow of an experiment utilizing these molecules is best represented as a workflow.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 3. ATTO 495 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ATTO 590 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. ATTO 594 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 10. ATTO Rho101 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 11. leica-microsystems.com [leica-microsystems.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of 5-Propargylamino-ddUTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP), a modified nucleotide analog of significant interest in various molecular biology applications, including DNA sequencing and labeling. This document details the synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and workflow visualizations.

Introduction

This compound is a terminally modified dideoxynucleotide triphosphate. The presence of the 2',3'-dideoxyribose moiety makes it a chain terminator in DNA synthesis, a property famously exploited in Sanger sequencing. The key feature of this analog is the propargylamino group attached to the C5 position of the uracil (B121893) base. This alkyne-containing linker provides a reactive handle for "click chemistry" reactions, allowing for the efficient and specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporters, to the nucleotide. This functionality makes this compound a valuable tool for labeling DNA in a variety of contexts.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Modification of the Nucleobase: Introduction of the propargylamino side chain at the 5-position of the uracil ring of a 2',3'-dideoxyuridine (B1630288) precursor.

-

Triphosphorylation: Conversion of the modified 2',3'-dideoxynucleoside into its 5'-triphosphate derivative.

Two primary synthetic routes are proposed based on established chemical methodologies for nucleotide modification.

Route 1: Sonogashira Coupling Approach

This route involves the direct introduction of the propargylamino group to a halogenated dideoxyuridine derivative via a palladium-copper catalyzed Sonogashira cross-coupling reaction. This method is often favored for its efficiency and high yields.

Experimental Protocol:

Step 1: Iodination of 2',3'-Dideoxyuridine

-

Starting Material: 2',3'-Dideoxyuridine.

-

Reagents: Iodine, Iodic Acid, Acetic Acid.

-

Procedure: To a solution of 2',3'-dideoxyuridine in acetic acid, iodine and iodic acid are added. The mixture is heated at 70°C for 4 hours. After cooling, the reaction is quenched with sodium thiosulfate (B1220275) solution and neutralized with sodium bicarbonate. The product, 5-Iodo-2',3'-dideoxyuridine, is purified by silica (B1680970) gel chromatography.

Step 2: Sonogashira Coupling with Propargylamine

-

Starting Material: 5-Iodo-2',3'-dideoxyuridine.

-

Reagents: Propargylamine, Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide, Triethylamine, Dimethylformamide (DMF).

-

Procedure: 5-Iodo-2',3'-dideoxyuridine is dissolved in anhydrous DMF. Triethylamine, propargylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the resulting residue, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by silica gel chromatography.

Step 3: One-Pot Triphosphorylation (Ludwig-Eckstein Method)

-

Starting Material: 5-(Propargylamino)-2',3'-dideoxyuridine.

-

Reagents: Proton sponge, Trimethyl phosphate, Phosphorus oxychloride, Tributylammonium (B8510715) pyrophosphate, Tributylamine (B1682462), Triethylammonium (B8662869) bicarbonate (TEAB) buffer.

-

Procedure: The dried 5-(propargylamino)-2',3'-dideoxyuridine and proton sponge are dissolved in trimethyl phosphate. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. After stirring for 2 hours, a solution of tributylammonium pyrophosphate and tributylamine in DMF is added. The reaction is stirred for another 30 minutes and then quenched with TEAB buffer. The crude this compound is then purified by HPLC.

Route 2: Synthesis via an Amino-Linker Intermediate

This alternative route involves the initial synthesis of a 5-amino-dideoxyuridine derivative, which is subsequently reacted with a propargyl-containing electrophile.

Experimental Protocol:

Step 1: Synthesis of 5-Nitro-2',3'-dideoxyuridine

-

Starting Material: 2',3'-Dideoxyuridine.

-

Reagents: Nitric acid, Sulfuric acid.

-

Procedure: 2',3'-dideoxyuridine is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated product, 5-Nitro-2',3'-dideoxyuridine, is collected by filtration and washed with cold water.

Step 2: Reduction to 5-Amino-2',3'-dideoxyuridine

-

Starting Material: 5-Nitro-2',3'-dideoxyuridine.

-

Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas, Methanol.

-

Procedure: 5-Nitro-2',3'-dideoxyuridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 5-Amino-2',3'-dideoxyuridine.

Step 3: Propargylation of the Amino Group

-

Starting Material: 5-Amino-2',3'-dideoxyuridine.

-

Reagents: Propargyl bromide, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), DMF.

-

Procedure: 5-Amino-2',3'-dideoxyuridine is dissolved in DMF, and DIPEA is added. Propargyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed, and the product, 5-(Propargylamino)-2',3'-dideoxyuridine, is purified by chromatography.

Step 4: Triphosphorylation

This step follows the same Ludwig-Eckstein one-pot procedure as described in Route 1, Step 3.

Purification of this compound

The final product, this compound, is typically purified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium bicarbonate, TEAB, pH 7.5) and an organic solvent (e.g., acetonitrile) is employed.

-

Detection: UV absorbance is monitored at a wavelength corresponding to the absorbance maximum of the uracil base (around 260-280 nm).

-

Procedure: The crude reaction mixture from the triphosphorylation step is injected onto the equilibrated HPLC column. A linear gradient from 100% aqueous buffer to a mixture of buffer and acetonitrile (B52724) is run to elute the product. Fractions are collected and analyzed. The fractions containing the pure this compound are pooled, and the volatile TEAB buffer is removed by lyophilization to yield the final product as a triethylammonium salt.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and characterization of this compound and its commercially available labeled derivatives.

| Parameter | This compound (Unlabeled) | This compound-Cy5 |

| Purity (HPLC) | ≥ 95% | ≥ 95%[1] |

| Molecular Formula | C₁₂H₁₈N₃O₁₃P₃ | C₄₅H₅₆N₅O₂₀P₃S₂ (free acid)[1] |

| Molecular Weight | 521.20 g/mol | 1144.00 g/mol (free acid)[1] |

| Form | Lyophilized solid | Solution in water[1] |

| Storage Conditions | -20 °C | -20 °C[1] |

| pH (of solution) | 7.5 ± 0.5 | 7.5 ± 0.5[1] |

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a typical experimental workflow for the application of this compound in DNA labeling.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for DNA labeling.

Application in DNA Sequencing

This compound and its fluorescently labeled derivatives are instrumental in modern, high-throughput DNA sequencing methodologies that are based on the Sanger chain-termination principle. In these methods, the incorporation of a dideoxynucleotide terminates the extension of a growing DNA strand.

The workflow for its use in DNA sequencing is as follows:

-

Primer Annealing: A short, single-stranded DNA primer is annealed to a single-stranded DNA template.

-

Enzymatic Extension: A DNA polymerase extends the primer, incorporating deoxynucleotide triphosphates (dNTPs) that are complementary to the template strand.

-

Chain Termination: In four separate reactions, a small amount of one of the four dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, or ddUTP/ddTTP) is included. When the polymerase incorporates a dideoxynucleotide, the chain is terminated.

-

Labeling: If this compound is used, the resulting terminated fragments will carry a propargylamino group. These fragments can then be labeled via a click chemistry reaction with an azide-modified fluorescent dye. Alternatively, a pre-labeled this compound derivative can be used for direct incorporation of the label.

-

Separation and Detection: The labeled, terminated DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence at each fragment length, thereby revealing the DNA sequence.

Caption: Sanger sequencing using this compound.

This guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

References

Stability and Storage of 5-Propargylamino-ddUTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Propargylamino-ddUTP and its fluorescently labeled derivatives. The information presented herein is synthesized from manufacturer recommendations and general best practices for handling modified nucleotides, intended to ensure the integrity and performance of this critical reagent in various research and development applications.

Overview of this compound

This compound is a modified 2',3'-dideoxyuridine (B1630288) triphosphate. The propargylamino group at the 5-position of the uracil (B121893) base provides a reactive alkyne handle for "click" chemistry reactions, such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This functionality allows for the efficient and specific labeling of DNA with a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, making it a valuable tool in molecular biology and drug development. Given its application in sensitive assays, maintaining its stability is paramount.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and ensure the long-term performance of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

| Parameter | Recommendation | Source |

| Long-Term Storage Temperature | -20°C | [1][2][3][4][5][6][7][8][9] |

| Form | Solution in water | [1][4][5][6][7][8] |

| pH of Solution | 7.5 ±0.5 | [1][4][5][6][7][8] |

| Shelf Life | 12 months from date of delivery | [1][2][3][4][5][6][7][8][9] |

Shipping and Handling

Recommendations for the shipping and short-term handling of this compound are provided to maintain its stability upon arrival and during experimental use.

| Parameter | Recommendation | Source |

| Shipping Condition | Shipped on gel packs | [1][2][3][4][5][6][7][8][9] |

| Short-Term Temperature Exposure | Ambient temperature exposure for up to 1 week (cumulative) is possible | [1][2][3][4][5][6][7][8][9][10] |

| Initial Handling | Centrifuge the vial briefly before opening to collect the solution at the bottom | [1][2][3][4][5][6][7][8][10] |

General Best Practices for Modified Nucleotides

While specific, in-depth stability studies for this compound are not extensively published, general principles for handling modified and fluorescently-labeled nucleotides should be followed to maximize their shelf-life and performance.[11]

-

Aliquotting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes upon receipt.

-

Protection from Light: For fluorescently-labeled derivatives of this compound, exposure to light should be minimized to prevent photobleaching.[11] Store solutions in the dark and use amber-colored tubes or wrap tubes in foil.

-

Avoid Contamination: Use nuclease-free water, buffers, and sterile techniques to prevent enzymatic degradation.

-

Buffer Choice: While the product is supplied in water, for resuspension of dried oligonucleotides, a weak buffer such as TE (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is often recommended as laboratory-grade water can be slightly acidic, which may lead to DNA degradation over time.[11]

Experimental Workflow and Stability Considerations

The following diagram illustrates a logical workflow for handling this compound, incorporating stability and storage best practices.

Limitations and Further Considerations

The stability data for this compound is primarily derived from manufacturer datasheets, which provide general guidelines rather than comprehensive, peer-reviewed stability studies under a wide range of conditions (e.g., different pH values, temperatures, and buffer compositions). For applications requiring the highest level of quality control, it may be prudent for researchers to perform in-house stability assessments.

Suggested In-House Stability Testing:

-

Functional Assays: Periodically test the performance of an aliquot in a standard experimental setup (e.g., a DNA labeling reaction followed by fluorescent detection) to ensure it meets the required specifications.

-

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the nucleotide over time and detect the presence of degradation products.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound, leading to more consistent and reproducible experimental outcomes.

References

- 1. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]

- 2. This compound-ATTO-425, this compound - Jena Bioscience [jenabioscience.com]

- 3. This compound-ATTO-643, this compound - Jena Bioscience [jenabioscience.com]

- 4. This compound-6-FAM, this compound - Jena Bioscience [jenabioscience.com]

- 5. This compound-6-ROX, this compound - Jena Bioscience [jenabioscience.com]

- 6. This compound-ATTO-580Q, this compound - Jena Bioscience [jenabioscience.com]

- 7. This compound-ATTO-665, this compound - Jena Bioscience [jenabioscience.com]

- 8. This compound-ATTO-565, this compound - Jena Bioscience [jenabioscience.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]

- 11. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]

Technical Guide: 5-Propargylamino-ddUTP Product Information and Safe Handling

This guide provides a technical overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-triphosphate (5-Propargylamino-ddUTP) and its dye-labeled derivatives, with a focus on safe laboratory handling and usage. The information is compiled from publicly available product data sheets from suppliers.

Product Overview and Safety Information

This compound is a modified dideoxynucleotide triphosphate used in molecular biology applications, primarily for the enzymatic labeling of DNA. It serves as a substrate for DNA polymerases, allowing for the incorporation of a terminal alkyne group into a DNA strand. This alkyne can then be used for post-synthetic modification via "click chemistry."

According to suppliers like Jena Bioscience, a formal Material Safety Data Sheet (MSDS) is not required for this product under European Directive 1999/45/EC and Regulations 1907/2006/EC and 1272/2008/EC.[1] This is because the product, as supplied in solution, contains concentrations of components classified as dangerous or carcinogenic below the threshold that would necessitate an SDS.[1]

Despite the absence of a formal SDS, standard laboratory precautions are advised. Users should always wear protective gloves, suitable clothing, and eye protection when handling this or any other chemical.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound and its fluorescently-labeled conjugates.

General Handling:

-

For general laboratory use only. [2][3][4][5][6][7][8][9][10]

-

It is recommended to briefly centrifuge the vial before opening to ensure the solution is collected at the bottom.[2][3][4][5][6][7][8][9][10]

Shipping and Storage:

-

Shipping: The product is typically shipped on gel packs.[2][3][4][5][6][7][8][9][10]

-

Long-term Storage: Store at -20°C for optimal stability.[2][3][4][5][6][7][8][9][10]

-

Short-term Exposure: Short-term exposure to ambient temperatures (up to one cumulative week) is generally acceptable without compromising product quality.[2][3][4][6][7][8][9][10]

-

Shelf Life: The typical shelf life is 12 months from the date of delivery when stored correctly.[2][3][4][5][6][7][8][9][10]

Physicochemical Properties

The following tables summarize the properties of various commercially available dye-labeled this compound products. These are provided as solutions in water with a pH of 7.5 ±0.5 and a purity of ≥ 95% as determined by HPLC.[2][3][4][5][6][7][8][9][10]

Table 1: General Properties of Dye-Labeled this compound Solutions

| Property | Value | Citations |

| Purity | ≥ 95% (HPLC) | [2][3][4][5][6][7][8][9][10] |

| Form | Solution in water | [2][3][4][5][6][7][8][9][10] |

| pH | 7.5 ± 0.5 | [2][3][4][5][6][7][8][9][10] |

| Storage | -20°C | [2][3][4][5][6][7][8][9][10] |

| Shelf Life | 12 months after delivery | [2][3][4][5][6][7][8][9][10] |

Table 2: Spectroscopic and Physical Data for Specific Dye-Labeled Conjugates

| Product Name | Concentration (mM) | Molecular Weight ( g/mol , free acid) | λexc (nm) | λem (nm) | ε (L mmol⁻¹ cm⁻¹) | Citations |

| This compound-ATTO-425 | 0.50 - 0.55 | 888.65 | 439 | 485 | 45.0 | [10] |

| This compound-ATTO-495 | 0.50 - 0.55 | 838.63 | 498 | 526 | 80.0 | [7] |

| This compound-ATTO-550 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| This compound-ATTO-580Q | 0.50 - 0.55 | 1181.20 | 587 | N/A | 110.0 | [3] |

| This compound-ATTO-590 | 0.50 - 0.55 | 1077.91 | 593 | 622 | 120.0 | [4] |

| This compound-ATTO-594 | 1.0 - 1.1 | 1293.15 | 603 | 626 | 120.0 | [6] |

| This compound-ATTO-620 | 0.50 - 0.55 | 998.86 | 620 | 642 | 120.0 | [9] |

| This compound-ATTO-633 | 1.0 - 1.1 | 1038.92 | 630 | 651 | 130.0 | [2] |

| This compound-ATTO-655 | 1.0 - 1.1 | 1014.83 | 663 | 680 | 125.0 | [8] |

| This compound-Cy5 | 1.0 - 1.1 | 1144.00 | 649 | 670 | 250.0 | [5] |

| This compound-6-ROX | 1.0 - 1.1 | 1021.80 | 575 | 600 | 82.0 | [11] |

Experimental Applications and Protocols

The primary application of this compound is in enzymatic DNA synthesis for labeling purposes. As a dideoxynucleotide, it acts as a chain terminator when incorporated by a DNA polymerase. The propargyl group provides a reactive alkyne handle for subsequent covalent modification.

Key Experimental Use:

-

DNA Sequencing: Used in Sanger sequencing protocols, where its incorporation terminates the growing DNA chain. If the ddUTP is labeled with a fluorescent dye, the terminal base can be identified by its emission spectrum.

-

Microarray Genotyping: Employed in single-nucleotide polymorphism (SNP) genotyping on microarrays.[5]

-

Click Chemistry Labeling: The terminal alkyne allows for a highly specific and efficient reaction (an Azide-Alkyne Huisgen Cycloaddition) with molecules containing an azide (B81097) group, such as fluorescent dyes, biotin, or other reporter molecules.

A generalized experimental protocol for terminal labeling of a DNA strand is outlined below.

Generalized Protocol for Enzymatic 3'-End Labeling:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA template/primer, a suitable DNA polymerase (e.g., Terminal deoxynucleotidyl Transferase, TdT), the corresponding reaction buffer, and the this compound conjugate.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase used (e.g., 37°C for TdT) for a specified time (e.g., 30-60 minutes).

-

Enzyme Inactivation: Stop the reaction by heat-inactivating the polymerase (e.g., heating to 70°C for 10 minutes).

-

Purification: Purify the labeled DNA from unincorporated ddUTPs and enzyme using standard methods such as spin column purification or ethanol (B145695) precipitation.

-

(Optional) Click Reaction: If an unlabeled propargyl-ddUTP was used, the purified DNA can now be subjected to a click chemistry reaction with an azide-functionalized reporter molecule.

-

Analysis: The labeled DNA can then be analyzed or used in downstream applications like microarray hybridization or fluorescence microscopy.

Visualized Workflows

The following diagrams illustrate the core concepts of using this compound in a typical laboratory workflow.

Caption: General workflow for enzymatic 3'-end labeling of DNA.

Caption: Two-step pathway for DNA labeling via click chemistry.

References

- 1. cdn.gentaur.com [cdn.gentaur.com]

- 2. This compound-ATTO-633, this compound - Jena Bioscience [jenabioscience.com]

- 3. This compound-ATTO-580Q, this compound - Jena Bioscience [jenabioscience.com]

- 4. This compound-ATTO-590, this compound - Jena Bioscience [jenabioscience.com]

- 5. This compound-Cy5, this compound - Jena Bioscience [jenabioscience.com]

- 6. This compound-ATTO-594, this compound - Jena Bioscience [jenabioscience.com]

- 7. jenabioscience.com [jenabioscience.com]